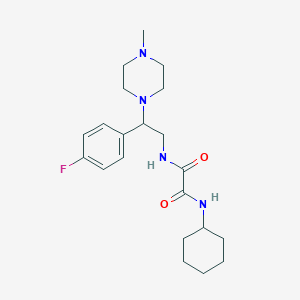

N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

Description

N1-Cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The molecule features a cyclohexyl group attached to one amide nitrogen and a 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl moiety on the other. The oxalamide backbone (N-C(=O)-C(=O)-N) serves as a rigid spacer, influencing conformational stability and binding affinity.

Properties

IUPAC Name |

N'-cyclohexyl-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31FN4O2/c1-25-11-13-26(14-12-25)19(16-7-9-17(22)10-8-16)15-23-20(27)21(28)24-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRROVNBEAVOYQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCCC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-cyclohexyl-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 345.43 g/mol. The structure features a cyclohexyl group, a 4-fluorophenyl moiety, and a piperazine ring, which are known to influence its biological interactions.

This compound is believed to exert its effects through multiple mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptors, influencing signaling pathways related to various physiological processes.

- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Cellular Uptake : The structural characteristics allow for efficient cellular uptake, enhancing its bioavailability and efficacy.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells.

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 15.0 |

| Compound B | PC-3 (Prostate Cancer) | 10.5 |

| N1-cyclohexyl... | A549 (Lung Cancer) | 12.3 |

Neuroprotective Effects

The presence of the piperazine ring suggests potential neuroprotective effects. Studies have demonstrated that similar compounds can protect neuronal cells from oxidative stress and apoptosis, possibly through modulation of neurotransmitter systems.

Anti-inflammatory Properties

Research has also pointed to anti-inflammatory effects, where compounds with similar structures reduce pro-inflammatory cytokine production in vitro. This suggests potential therapeutic applications in inflammatory diseases.

Study 1: Antitumor Efficacy

In a preclinical study, this compound was administered to mice bearing xenograft tumors. The results showed a significant reduction in tumor size compared to controls, indicating strong antitumor activity.

Study 2: Neuroprotective Mechanism

A study investigated the neuroprotective effects of the compound in an animal model of neurodegeneration. The results indicated that treatment with the compound significantly improved cognitive function and reduced markers of neuronal damage.

Comparison with Similar Compounds

N1-(3-Chloro-4-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide (CAS 898432-26-3)

- Key Differences : Replaces the cyclohexyl group with a 3-chloro-4-methylphenyl substituent.

- Molecular Formula : C₂₂H₂₆ClFN₄O₂ (vs. C₂₂H₃₂FN₄O₂ for the target compound).

- Impact : The chloro and methyl groups on the aromatic ring may enhance steric hindrance and alter electronic properties compared to the cyclohexyl group. This could affect binding to hydrophobic pockets in biological targets .

N1-(2-Carboxyphenyl)-N2-(3-Nitrophenyl)oxalamide (4e)

- Key Differences : Features a carboxyphenyl (electron-donating) and a nitrophenyl (electron-withdrawing) group.

- Impact : The nitro group increases acidity and reactivity, while the carboxyl group improves water solubility. This contrasts with the target compound’s neutral cyclohexyl and basic piperazine moieties, suggesting divergent applications in drug design or catalysis .

Bis-Oxalamide Derivatives

N1,N2-Bis(2-(4-(2-(4-Hydroxy-3-methoxyphenyl)-4,7-dioxo-1,3-oxazepan-3-yl)phenyl)-2-methyl-4,7-dioxo-1,3-oxazepan-3-yl)oxalamide (Compound 8)

- Structure : Symmetric bis-oxalamide with oxazepan rings and hydroxyl/methoxy substituents.

- Molecular Weight : Likely >800 g/mol (vs. ~430 g/mol for the target compound).

- Impact : Increased molecular weight and polarity from hydroxyl/methoxy groups reduce membrane permeability but may enhance binding to polar targets like enzymes or nucleic acids. The target compound’s simpler structure favors better pharmacokinetics .

N1,N2-Bis(2-(4-(2-(4-Hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (Compound 4)

- Synthesis : Prepared via chloroacetyl chloride and triethylamine in 1,4-dioxane .

- Yield: Not explicitly stated, but similar reactions yield 74–81% for bis-oxalamides .

- Comparison: The target compound’s synthesis likely involves analogous amide coupling but with mono-substituted amines, simplifying purification.

Functional Group Analysis

| Compound | Key Substituents | Molecular Weight | Notable Properties |

|---|---|---|---|

| Target Compound | Cyclohexyl, 4-fluorophenyl, methylpiperazine | ~430 g/mol | Moderate lipophilicity, potential CNS activity |

| CAS 898432-26-3 | 3-Chloro-4-methylphenyl | 432.9 g/mol | Enhanced steric hindrance, halogen interactions |

| Compound 4e | 2-Carboxyphenyl, 3-nitrophenyl | Not reported | High polarity, acidic/basic functionality |

| Compound 8 (bis-oxalamide) | Oxazepan, hydroxyl, methoxy | >800 g/mol | Low bioavailability, enzyme-targeting potential |

Research Findings and Implications

- Pharmacological Potential: The 4-methylpiperazine group in the target compound and CAS 898432-26-3 suggests possible applications in kinase inhibition or receptor modulation, similar to piperazine-containing drugs like antipsychotics .

- Synthetic Challenges: Bis-oxalamides (e.g., Compounds 4, 8) require multi-step syntheses with yields dependent on steric effects, whereas mono-oxalamides (target compound) are more straightforward .

- Data Gaps : Melting points, solubility, and biological activity data for the target compound are absent in available literature, highlighting the need for further characterization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.